Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Strategic Building Block in Modern Drug Discovery
Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: A Strategic Building Block in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the pursuit of novel chemical space heavily relies on the incorporation of sp³-rich, conformationally restricted scaffolds. Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (CAS: 1381947-67-6) represents a highly versatile, bifunctional building block designed for advanced drug discovery campaigns [1].
This molecule features a strained four-membered azetidine ring, which serves as an excellent bioisostere for larger, more lipophilic heterocycles like piperidine or pyrrolidine [2]. The architecture of this building block is strategically designed with two orthogonal handles: a carboxybenzyl (Cbz) protecting group on the nitrogen, and a 3-hydroxypropyl chain extending from the C3 position. This dual-functionality allows process chemists and discovery scientists to execute divergent synthetic pathways, ranging from late-stage N-alkylation to complex C-C bond formations, without compromising the integrity of acid-sensitive moieties elsewhere in the target molecule.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is critical for predicting its behavior in biphasic reaction mixtures, chromatographic purification, and downstream pharmacokinetic modeling.
| Property | Value | Structural Significance |
| Chemical Name | Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | IUPAC standard nomenclature |
| CAS Registry Number | 1381947-67-6 | Unique identifier for procurement and safety tracking [1] |
| Molecular Formula | C₁₄H₁₉NO₃ | Defines exact mass requirements |
| Molecular Weight | 249.31 g/mol | Optimal low-MW starting material for fragment-based design |
| Hydrogen Bond Donors | 1 (Primary Alcohol) | Provides a reactive vector for electrophilic activation |
| Hydrogen Bond Acceptors | 3 (N-carbamate, O-carbamate, O-hydroxyl) | Influences aqueous solubility and target binding |
| Topological Polar Surface Area (tPSA) | ~49.8 Ų | Favorable for central nervous system (CNS) penetration |
| Physical State | Viscous liquid / Oil | Typical of Cbz-protected amino alcohols; requires standard liquid handling |
The Strategic Role of Azetidines in Medicinal Chemistry
The integration of azetidines into pharmaceutical pipelines has accelerated due to their unique ability to modulate physicochemical properties while maintaining critical binding vectors [2]. When replacing a piperidine or morpholine ring with an azetidine, researchers typically observe a reduction in lipophilicity (LogD) and an alteration in the basicity (pKa) of the amine [3].
This bioisosteric replacement strategy is particularly valuable for mitigating cytochrome P450 (CYP) liabilities and improving metabolic stability. The ring strain of the azetidine core restricts the conformational flexibility of the attached substituents, often locking the molecule into a bioactive conformation that enhances target affinity [2].
Diagram: Bioisosteric rationale for incorporating azetidine scaffolds in drug design.
Mechanistic Reactivity & Synthetic Utility
The synthetic utility of Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate lies in its orthogonal reactivity.
The Cbz Protecting Group: The choice of a Cbz group over a tert-butyloxycarbonyl (Boc) group is a deliberate strategic decision. Cbz is stable to strong acids (e.g., TFA, HCl), allowing chemists to perform acid-catalyzed transformations on other parts of the molecule without premature unmasking of the azetidine nitrogen. Deprotection is cleanly achieved via transition-metal catalyzed hydrogenolysis.
The 3-Hydroxypropyl Vector: The primary alcohol serves as a highly versatile synthetic handle. It can be:
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Oxidized to an aldehyde for reductive aminations or Wittig olefinations.
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Activated into a leaving group (mesylate, tosylate, or halide). For instance, conversion to the alkyl iodide yields Benzyl 3-(3-iodopropyl)azetidine-1-carboxylate (CAS: 1381947-94-9), a potent electrophile for cross-coupling or nucleophilic substitution [4].
Diagram: Divergent synthetic pathways utilizing orthogonal functional groups.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic causality to ensure reproducibility and high yields.
Protocol 1: Swern Oxidation to Aldehyde
Causality: Swern oxidation is selected over chromium-based oxidants (e.g., Jones reagent) to strictly prevent over-oxidation to the carboxylic acid. Furthermore, avoiding transition metals prevents trace contamination in downstream biological assays. The cryogenic conditions (-78 °C) protect the strained azetidine ring from thermal degradation.
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM) (10 mL/mmol of substrate) and oxalyl chloride (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
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Activation: Dropwise, add anhydrous dimethyl sulfoxide (DMSO) (3.0 equivalents). The reaction will effervesce (release of CO and CO₂). Stir for 15 minutes to ensure complete formation of the alkoxysulfonium intermediate.
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Substrate Addition: Dissolve Benzyl 3-(3-hydroxypropyl)azetidine-1-carboxylate (1.0 equivalent) in a minimal volume of anhydrous DCM. Add this solution dropwise over 10 minutes. Stir at -78 °C for 45 minutes.
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Quenching & Amine Addition: Add triethylamine (Et₃N) (5.0 equivalents) dropwise. This base triggers the crucial intramolecular deprotonation, forming the aldehyde and releasing dimethyl sulfide.
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Warming & Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Quench with saturated aqueous NH₄Cl. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Validation: Monitor via TLC (stain with KMnO₄; the aldehyde will appear as a rapidly developing yellow spot against a purple background).
Protocol 2: Orthogonal Cbz Deprotection via Hydrogenolysis
Causality: Catalytic hydrogenolysis provides a traceless, neutral deprotection method. Methanol is utilized as the solvent because its polarity accelerates hydrogen transfer rates at the catalyst surface. Filtration through Celite is a mandatory safety step to prevent the auto-ignition of highly reactive, hydrogen-saturated palladium upon exposure to atmospheric oxygen.
Step-by-Step Methodology:
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Setup: Dissolve the Cbz-protected azetidine (1.0 equivalent) in HPLC-grade Methanol (0.1 M concentration) in a heavy-walled reaction flask.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate). Safety Note: Pd/C can spark; add under a blanket of inert gas (N₂ or Ar).
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Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.
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Reaction: Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (1 atm) for 4–6 hours.
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Validation: Monitor reaction progress via LC-MS or TLC. The disappearance of the UV-active starting material indicates completion.
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Workup: Purge the flask with nitrogen to displace residual hydrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield the free 3-(3-hydroxypropyl)azetidine amine, which can be used immediately in subsequent coupling steps without further purification.
References
- Title: benzyl 3-(3-hydroxypropyl)
- Source: rsc.
- Source: nih.
- Title: benzyl 3-(3-iodopropyl)
